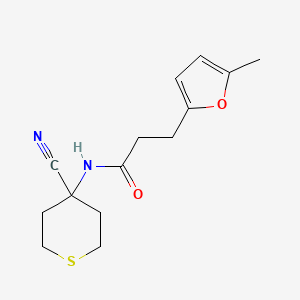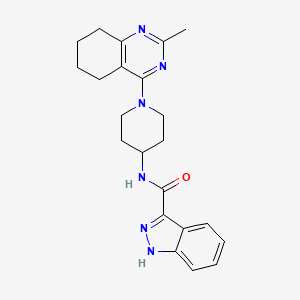
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-indazole-3-carboxamide” is a chemical compound with the molecular formula C23H26N6O2 . It has a molecular weight of 418.5g/mol . The compound is canonicalized and has a complexity of 719 .
Molecular Structure Analysis
The InChI string of the compound is "InChI=1S/C23H26N6O2/c1-14-24-19-9-5-4-8-18 (19)21 (25-14)29-12-10-15 (11-13-29)26-23 (31)20-16-6-2-3-7-17 (16)22 (30)28-27-20/h2-3,6-7,15H,4-5,8-13H2,1H3, (H,26,31) (H,28,30)" . The compound has a rotatable bond count of 3, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 .Physical And Chemical Properties Analysis
The compound has an XLogP3-AA value of 3 . The exact mass and the monoisotopic mass of the compound are both 418.21172409 . The topological polar surface area of the compound is 99.6 . The compound has a heavy atom count of 31 .Applications De Recherche Scientifique
CGRP Receptor Inhibition
CGRP (Calcitonin Gene-Related Peptide) receptor antagonists are being developed for the treatment of migraine. A potent CGRP receptor antagonist, with a somewhat related structure, has been synthesized through a convergent, stereoselective, and economical process. The synthesis involved the development of different routes to the chiral indazolyl amino ester subunit, demonstrating the importance of these compounds in targeting CGRP receptors (Cann et al., 2012).
Antipsychotic Agents
Compounds with heterocyclic carboxamides structures have been evaluated for their potential as antipsychotic agents. These compounds were studied for their binding affinity to dopamine and serotonin receptors, showcasing the relevance of such structures in the development of new treatments for psychiatric disorders (Norman et al., 1996).
NK1 Receptor Ligands
Research into compounds based on phenylpyridine moieties for their affinity as NK(1) receptor ligands highlights the therapeutic potential in conditions like depression, anxiety, and nausea. The investigation into the molecular manipulation of these compounds resulted in ligands showing nanomolar range affinity, contributing to the understanding of their role in modulating NK(1) receptor activity (Giuliani et al., 2011).
Anticancer Activity
Research has also focused on the synthesis of new 2-chloro-3-hetarylquinolines for their antibacterial and anticancer evaluation. The study of these compounds, which share functional similarities with the requested compound, highlights the ongoing efforts to discover new anticancer agents with potential efficacy against various cancer cell lines (Bondock & Gieman, 2015).
PARP Inhibitors for ER+ Breast Cancer
The optimization of tricyclic indazoles as selective estrogen receptor degraders (SERD) and antagonists for ER+ breast cancer treatment illustrates the significant impact of these compounds. These efforts led to the identification of highly potent SERDs, showing comparable pharmacological profiles to existing treatments, and highlighting the potential for oral administration in cancer therapy (Scott et al., 2020).
Propriétés
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-14-23-18-8-4-3-7-17(18)21(24-14)28-12-10-15(11-13-28)25-22(29)20-16-6-2-5-9-19(16)26-27-20/h2,5-6,9,15H,3-4,7-8,10-13H2,1H3,(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMINDIUGKJENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=NNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-indazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Methoxyphenyl)propyl]piperazine](/img/structure/B2522883.png)
![N-(4-butylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2522884.png)
![N-(2-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2522885.png)
![5-Chloro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2522889.png)

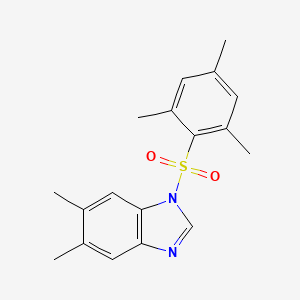
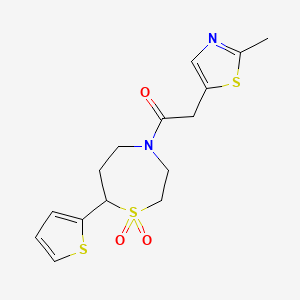
![6-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2522894.png)
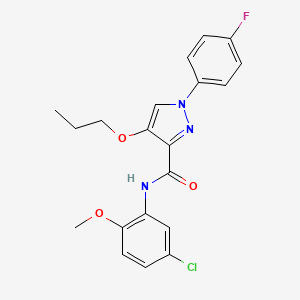
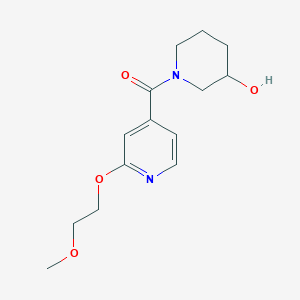
![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2522900.png)
![3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2522901.png)
![8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522903.png)
